3-(Aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-onehydrochloride
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Overview
Description
3-(Aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-onehydrochloride is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-onehydrochloride typically involves multiple steps, starting with the base compound isobenzofuranone. The aminomethyl group is introduced through a series of reactions, including nitration, reduction, and methylation. The reaction conditions are carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to maintain consistent quality and yield. The process involves the use of catalysts and specific reagents to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-(Aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-onehydrochloride is studied for its potential biological activity. It may serve as a precursor for bioactive compounds or as a tool in studying biological pathways.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used in the development of new drugs or as a component in pharmaceutical formulations.
Industry: In industry, this compound finds applications in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-onehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine
4-(Aminomethyl)pyridine
2-Picolylamine
Uniqueness: 3-(Aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-onehydrochloride is unique due to its specific arrangement of functional groups and its potential applications in various fields. While similar compounds may share some structural similarities, the presence of the dimethoxy groups and the isobenzofuranone core distinguish this compound and contribute to its distinct properties and uses.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its versatility and potential make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-(aminomethyl)-6,7-dimethoxy-3H-2-benzofuran-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c1-14-7-4-3-6-8(5-12)16-11(13)9(6)10(7)15-2;/h3-4,8H,5,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVIDAVDSDYNRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)CN)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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